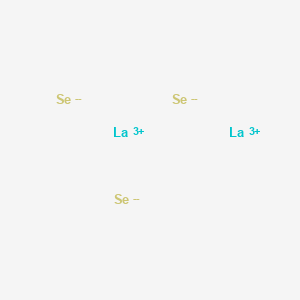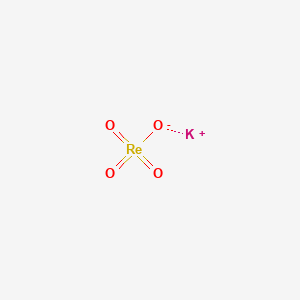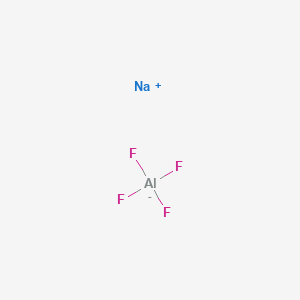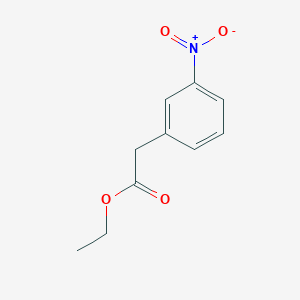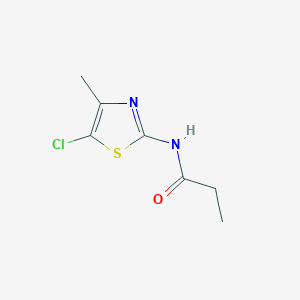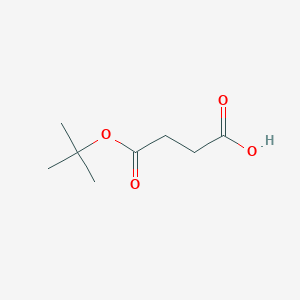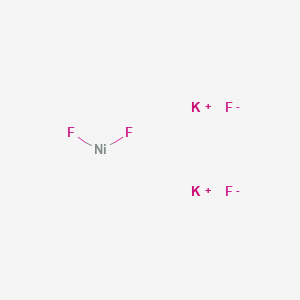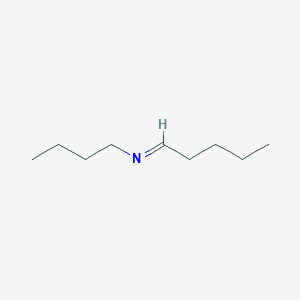
1-Butanamine, N-pentylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, N-pentylidene-, also known as N-pentylidene-1-butanamine or PBA, is a chemical compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is commonly used in scientific research. PBA has gained significant attention due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of PBA is not fully understood. However, it is believed to act as a Lewis acid, which is a type of chemical species that can accept an electron pair. PBA can form a complex with various molecules, such as aldehydes and ketones, through the formation of a covalent bond. This interaction can lead to the formation of chiral compounds, which have important applications in the pharmaceutical industry.
Effets Biochimiques Et Physiologiques
PBA has been studied for its biochemical and physiological effects. It has been shown to exhibit antitumor activity in vitro, which suggests its potential use in cancer therapy. PBA has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, which makes it a potential candidate for the development of antibacterial agents. Additionally, PBA has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. PBA is also stable under normal laboratory conditions, which makes it easy to handle and store. However, PBA has some limitations. It is highly reactive and can form by-products, which can complicate the analysis of experimental results. Additionally, PBA can be toxic and should be handled with care.
Orientations Futures
For PBA research include the development of new synthetic routes, investigation of potential applications in the treatment of diseases, and further investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of PBA involves the reaction between butan-1-amine and pentanal in the presence of an acid catalyst. The reaction produces PBA as the main product, along with other by-products. The purity of PBA can be improved by using different purification techniques, such as distillation and recrystallization.
Applications De Recherche Scientifique
PBA has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in the synthesis of chiral amines, which are important building blocks in the pharmaceutical industry. PBA has also been used as a ligand in asymmetric catalysis, which is a crucial step in the synthesis of various organic compounds. Additionally, PBA has been used as a reagent in the preparation of new materials, such as metal-organic frameworks and covalent organic frameworks.
Propriétés
Numéro CAS |
10599-77-6 |
|---|---|
Nom du produit |
1-Butanamine, N-pentylidene- |
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N-butylpentan-1-imine |
InChI |
InChI=1S/C9H19N/c1-3-5-7-9-10-8-6-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
DQUFJSBUTDTRNC-UHFFFAOYSA-N |
SMILES |
CCCCC=NCCCC |
SMILES canonique |
CCCCC=NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



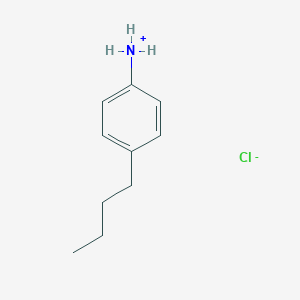
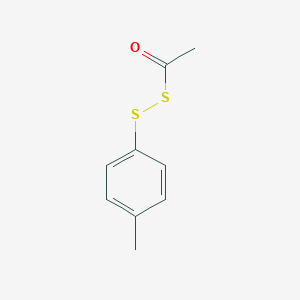

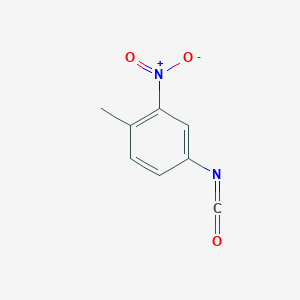
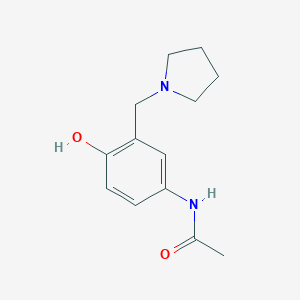
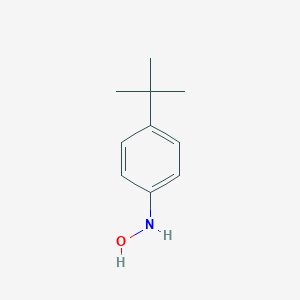
![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
